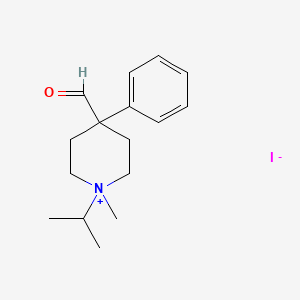
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound with the molecular formula C16H24INO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a formyl group, an isopropyl group, a methyl group, and a phenyl group attached to the piperidinium ring. The iodide ion is present as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
-
Introduction of Substituents: : The formyl, isopropyl, methyl, and phenyl groups are introduced through specific reactions. For example, the formyl group can be introduced via formylation reactions, while the isopropyl and methyl groups can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as chloride, bromide, and other halide ions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halide-substituted piperidinium compounds.
Applications De Recherche Scientifique
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenylpiperidinium iodide (MPP+ iodide): Known for its neurotoxic effects and used as a model compound in Parkinson’s disease research.
4-Phenylpyridinium iodide: Another piperidine derivative with similar structural features.
Uniqueness
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its formyl group allows for various chemical modifications, while the isopropyl and phenyl groups contribute to its stability and reactivity.
Propriétés
Numéro CAS |
97595-13-6 |
|---|---|
Formule moléculaire |
C16H24INO |
Poids moléculaire |
373.27 g/mol |
Nom IUPAC |
1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde;iodide |
InChI |
InChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FIDOKMNXZMBJBY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


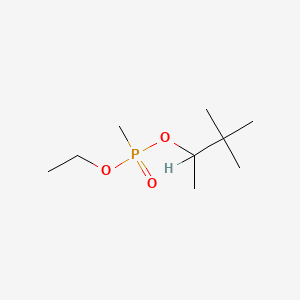
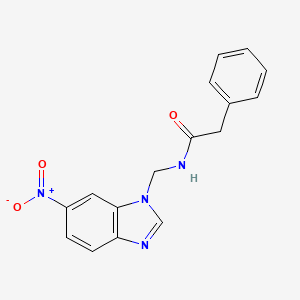
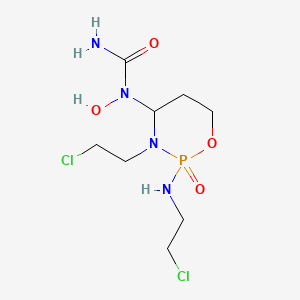

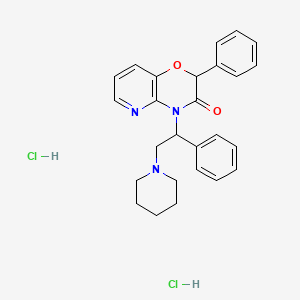


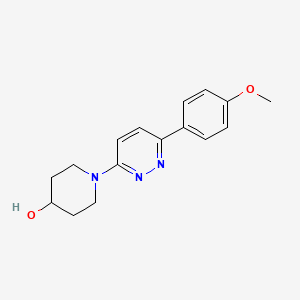
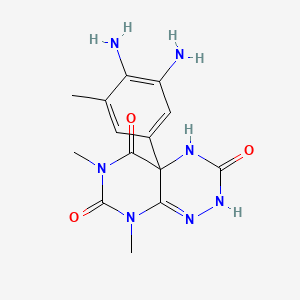


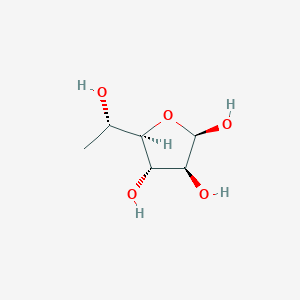

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)
